5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
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Overview
Description
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and a methoxy-methylpyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the use of a palladium-catalyzed cyclization reaction, which couples a propargyl unit with various diamine components to yield the desired piperazine structure . The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative as the starting material .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the piperazine ring could facilitate interactions with biological membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 4-(benzyl)-piperazine-1-carboxylic acid phenylamide
- 1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone .
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-20-12-13(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQHSKYJAPBSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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